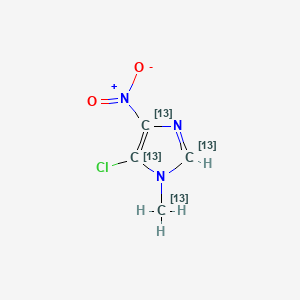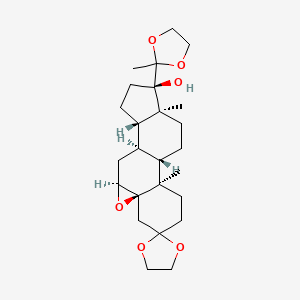
Despentanoyl butanoyl valsartan
Descripción general
Descripción
Valsartan is an angiotensin II receptor blocker (ARB) that works by blocking a substance in the body that causes blood vessels to tighten. It relaxes the blood vessels and lowers blood pressure, thereby increasing the supply of blood and oxygen to the heart .
Synthesis Analysis
The synthesis of valsartan, a potent, orally active angiotensin II receptor blocker, involves three steps: N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . The key step in the synthesis involves tetrazole ring formation catalyzed by Lewis acid .
Molecular Structure Analysis
The molecular formula of Despentanoyl butanoyl valsartan is C23H27N5O3 .
Chemical Reactions Analysis
The synthesis of valsartan involves five steps starting from 4’-methyl-2-cyanobiphenyl (2). The key step involves tetrazole ring formation catalyzed by Lewis acid .
Physical And Chemical Properties Analysis
The average mass of Despentanoyl butanoyl valsartan is 421.492 Da .
Aplicaciones Científicas De Investigación
Enhancement of Drug Solubility and Bioavailability : Valsartan's nanosuspension has been shown to improve its aqueous solubility and bioavailability, potentially leading to better anti-hypertensive activity (Gora, Mustafa, Sahni, Ali, & Baboota, 2016).
Cardiovascular Risk Management : A study on valsartan's effectiveness in hypertensive patients at high cardiovascular risk compared its impact with amlodipine, highlighting its role in managing blood pressure and cardiac morbidity (Julius, Kjeldsen, Weber, Brunner, Ekman, Hansson, Hua, Laragh, Mcinnes, Mitchell, Plat, Schork, Smith, & Zanchetti, 2004).
Quantitative Estimation in Human Plasma : The development of a bioanalytical method for the quantitative estimation of valsartan using LC-MS/MS in human plasma aids in pharmacokinetic studies (Krishna chinthala, Prasad Kancherla, & Pramod Kumar, 2017).
Hepatic Uptake and Biliary Excretion : Research has explored the involvement of transporters in valsartan's hepatic uptake and biliary excretion, crucial for understanding its metabolism and excretion (Yamashiro, Maeda, Hirouchi, Adachi, Hu, & Sugiyama, 2006).
Clinical Trials and Cardiovascular Outcomes : Studies like the VALIANT trial have investigated valsartan's efficacy in conditions like acute myocardial infarction and heart failure, contributing to its therapeutic profile in cardiovascular diseases (Winkelmann, 2004).
Particle Size and Crystalline State Effects : Research on valsartan's particle size and crystalline state has shown that reducing particle size can significantly enhance its bioavailability, which is crucial for optimizing drug formulations (Ma, Sun, Che, Zheng, Jiang, Sun, & Wang, 2013).
Solubility and Stability Optimization : Studies have focused on optimizing valsartan's solubility and stability, crucial for improving its therapeutic efficacy (Vuppalapati, Cherukuri, Neeli, Yeragamreddy, & Kesavan, 2016).
Transdermal Delivery Enhancement : Research has also investigated the use of terpenes to enhance valsartan's transdermal delivery, important for developing alternative administration routes (Ahad, Aqil, & Ali, 2016).
Antidepressant and Antianxiety Effects : A study on valsartan's effect on mood disorders revealed its potential antidepressant and antianxiety effects and its influence on hippocampal neurogenesis and BDNF expression (Ping, Wu, Song, & Zhaochun, 2014).
Mecanismo De Acción
Target of Action
Valsartan n-Propyl Impurity, also known as Despentanoyl butanoyl valsartan or 4GS9P3LL2L, is an impurity in the synthesis of Valsartan . Valsartan belongs to a class of medicines known as angiotensin-II-receptor antagonists (also known as sartans) . These medicines work by blocking the action of angiotensin II, a hormone that constricts blood vessels and causes blood pressure to rise .
Mode of Action
The mode of action of Valsartan involves the selective binding to angiotensin receptor 1 (AT1) and prevention of the protein angiotensin II from binding and exerting its hypertensive effects . These effects include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium, among others .
Biochemical Pathways
Valsartan affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions . Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS . Valsartan has been shown to attenuate LPS-induced ALI by modulating NF-κB and MAPK pathways .
Pharmacokinetics
Valsartan’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). After one oral dose, the antihypertensive activity of valsartan begins within approximately 2 hours and peaks within 4-6 hours in most patients . Food decreases the exposure to orally administered valsartan by approximately 40% and peak plasma concentration by approximately 50% .
Action Environment
The action of Valsartan n-Propyl Impurity is influenced by various environmental factors. For instance, the stability of the drug substance should be established through stress testing, which includes the effect of temperature, light, and oxidizing agents . Further tests are required to determine the extent of the contamination and whether impurities are present in sartan medicines above levels that can be considered acceptable .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[butanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-4-7-20(29)28(21(15(2)3)23(30)31)14-16-10-12-17(13-11-16)18-8-5-6-9-19(18)22-24-26-27-25-22/h5-6,8-13,15,21H,4,7,14H2,1-3H3,(H,30,31)(H,24,25,26,27)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAQHVJSXLGXET-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241798 | |
| Record name | Despentanoyl butanoyl valsartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Despentanoyl butanoyl valsartan | |
CAS RN |
952652-79-8 | |
| Record name | Despentanoyl butanoyl valsartan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952652798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Despentanoyl butanoyl valsartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-N-Butyryl-N-([2'-(1H-tetrazole-5-yl)biphen-4-yl]methyl)valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESPENTANOYL BUTANOYL VALSARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GS9P3LL2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Hydrazinecarboxylic acid, [(ethylamino)methoxymethylene]-, ethyl ester (9CI)](/img/no-structure.png)


![(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid](/img/structure/B587086.png)



![3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline](/img/structure/B587091.png)
![Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium](/img/structure/B587093.png)
